Pyrrolo-DC cep
Descripción
Contextualization as a Fluorescent Nucleoside Analog
Pyrrolo-dC is a modified nucleoside analog of deoxycytidine (dC) where the pyrimidine (B1678525) ring is fused with a pyrrole (B145914) ring. This structural modification imparts significant fluorescent properties, allowing it to serve as an intrinsic label within nucleic acid sequences biosyn.comnih.govresearchgate.net. Unlike the natural nucleobases, which exhibit very low intrinsic fluorescence, Pyrrolo-dC possesses distinct excitation and emission spectra that are red-shifted compared to most other fluorescent nucleotide analogs. This characteristic is crucial as it minimizes interference from background fluorescence originating from proteins or other cellular components, thereby enhancing signal-to-noise ratios in biological assays biosyn.comglenresearch.comglenresearch.comnih.govcambio.co.uk.
Crucially, Pyrrolo-dC maintains the Watson-Crick hydrogen bonding face of deoxycytidine, enabling it to base-pair specifically with deoxyguanosine (dG) biosyn.comglenresearch.comnih.govcambio.co.ukacs.orggenelink.combiosearchtech.com. This fidelity in base pairing means that its incorporation into oligonucleotides typically causes minimal perturbation to the DNA helix structure and is generally well-tolerated by DNA and RNA polymerases biosyn.comglenresearch.comglenresearch.comcambio.co.uk. These attributes make Pyrrolo-dC an ideal candidate for site-specific labeling and for studying the behavior of modified nucleic acids in complex biological systems.
Historical Development and Significance in Molecular Biology Probing
The development of fluorescent nucleoside analogs like Pyrrolo-dC represents a significant advancement in the ability to probe nucleic acid structure and function. Early efforts focused on creating fluorescent labels that could be incorporated into DNA and RNA without disrupting their native structures or biological activities nih.govglenresearch.com. The synthesis of Pyrrolo-dC and its related analogs, such as Pyrrolo-C, gained momentum in the late 1990s and early 2000s biosyn.comnih.govresearchgate.net.
Key milestones include the work by Woo et al. in 1996, who synthesized modified oligonucleotides using analogs like dP (a pyrrolo-pyrimidine derivative), demonstrating unique hybridization properties biosyn.com. Later, Berry et al. (2004) showcased the incorporation of Pyrrolo-dC into oligonucleotides using standard automated synthesis, highlighting its potential as a fluorescent deoxycytidine analog biosyn.com. The ability to synthesize Pyrrolo-dC as a phosphoramidite (B1245037) further facilitated its routine incorporation into custom oligonucleotides glenresearch.combiosearchtech.com.
The significance of Pyrrolo-dC lies in its versatility as a probe. It has been instrumental in studies ranging from characterizing the dynamic structure of DNA, such as the transcription bubble in elongation complexes of T7 RNA polymerase biosyn.comglenresearch.comgenelink.com, to investigating the structure and function of specific nucleic acid sequences like the human immunodeficiency virus type-1 3′-polypurine tract biosyn.comgenelink.com. Furthermore, its fluorescence sensitivity to environmental changes has led to its application in aptasensor development for molecular recognition biosyn.comgenelink.com.
Fundamental Role in Probing Nucleic Acid Conformations and Dynamics
Pyrrolo-dC's fluorescence properties are highly sensitive to its local environment, particularly its base-pairing and stacking status within a nucleic acid duplex glenresearch.comglenresearch.com. This sensitivity forms the basis of its fundamental role in probing nucleic acid conformations and dynamics.
A key observation is that Pyrrolo-dC fluorescence is significantly quenched when it is base-paired within a double-stranded DNA (dsDNA) duplex, likely due to base stacking or interactions with guanine (B1146940) glenresearch.comglenresearch.com. Conversely, its fluorescence intensity increases when it is in a single-stranded (ssDNA) state or when the DNA duplex unwinds biosyn.comglenresearch.comgenelink.com. This differential fluorescence response allows researchers to directly monitor local DNA melting or strand separation events in real-time biosyn.comglenresearch.comgenelink.com. For instance, studies have utilized this property to map melted regions of DNA in paused elongation complexes, observing a notable increase in fluorescence as the polymerase induces strand separation biosyn.comglenresearch.com.
Pyrrolo-dC has also been employed to study DNA secondary structures, such as hairpins, and the binding interactions of DNA with proteins and drugs biosyn.comgenelink.comnih.gov. The distinct fluorescence changes upon hybridization or protein binding provide insights into the conformational states of the nucleic acid and the molecular mechanisms involved in these interactions biosyn.comresearchgate.netglenresearch.comnih.gov. For example, its use in studying DNA hairpins revealed minimal perturbation of DNA structure and allowed for the analysis of secondary structures and their interactions with molecules like Actinomycin D biosyn.comgenelink.com.
In aptasensor applications, Pyrrolo-dC-modified oligonucleotides can act as signaling elements that report on structural changes in aptamers upon target binding, leading to a "signal-on" response biosyn.comgenelink.com. The ability of Pyrrolo-dC to provide direct, environmentally sensitive fluorescence readouts with minimal structural disruption makes it a powerful tool for a wide array of molecular biology investigations.
Data Tables
Table 1: Spectral Properties of Pyrrolo-dC
| Property | Value (nm) | Notes | Reference |
| Excitation Maxima | 339-350 | Varies slightly depending on the specific oligonucleotide context. | biosyn.comgenelink.com |
| Emission Maxima | 450-473 | Typically observed in oligonucleotides. | biosyn.combiosearchtech.com |
| Extinction Coefficient (E260) | 2,410 | (L/mol·cm) | biosyn.com |
| Extinction Coefficient (Eλ max) | 2,360 | (L/mol·cm) at λmax-1 | biosyn.com |
| Extinction Coefficient (Eλ max) | 17,500 | (L/mol·cm) at λmax-2 | biosyn.com |
| Extinction Coefficient (E260 nm) | 4,000 | biosyn.com | |
| Extinction Coefficient (Eλ max) | 3,700 | biosyn.com |
Table 2: Quantum Yields of Pyrrolo-dC in Different DNA States
| DNA State | Quantum Yield (QY) | Notes | Reference |
| Single-stranded DNA | ~0.07 | Higher fluorescence intensity. | biosyn.com |
| Double-stranded DNA | ~0.02 | Significantly quenched fluorescence intensity due to base stacking. | biosyn.com |
Compound List
Pyrrolo-dC: A fluorescent analog of deoxycytidine used for probing nucleic acid structure and dynamics.
Structure
2D Structure
Propiedades
Fórmula molecular |
C42H50N5O7P |
|---|---|
Peso molecular |
767.8 g/mol |
Nombre IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-2-oxo-7H-pyrrolo[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H50N5O7P/c1-28(2)47(29(3)4)55(52-23-11-22-43)54-37-25-39(46-26-31-24-30(5)44-40(31)45-41(46)48)53-38(37)27-51-42(32-12-9-8-10-13-32,33-14-18-35(49-6)19-15-33)34-16-20-36(50-7)21-17-34/h8-10,12-21,24,26,28-29,37-39H,11,23,25,27H2,1-7H3,(H,44,45,48) |
Clave InChI |
FWLUZTXCSZBURX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Synthetic Methodologies and Chemical Modifications of Pyrrolo Dc
Phosphoramidite (B1245037) Synthesis Strategies for Pyrrolo-dC and its Analogs
The cornerstone of incorporating Pyrrolo-dC into nucleic acid chains is the use of phosphoramidite chemistry, the standard method for automated, solid-phase oligonucleotide synthesis. researchgate.netnih.gov This approach allows for the precise, site-specific placement of the modified nucleoside within a growing DNA polymer.
The integration of Pyrrolo-dC into oligonucleotides is efficiently achieved using its cyanoethyl phosphoramidite derivative. researchgate.netglenresearch.com This phosphoramidite is compatible with standard automated DNA/RNA synthesizers and coupling protocols. researchgate.net
A common and effective strategy for incorporating Pyrrolo-dC does not involve the direct use of a Pyrrolo-dC phosphoramidite itself, but rather a precursor. Researchers have utilized a furanodeoxyuridine phosphoramidite (specifically, a furano-dU derivative) as the building block during solid-phase synthesis. researchgate.netnih.gov During the final deprotection step of the synthesis, treatment with ammonium (B1175870) hydroxide (B78521) induces the transformation of the furan (B31954) ring into the desired pyrrole (B145914) ring, yielding the Pyrrolo-dC-containing oligonucleotide. researchgate.net This in-situ conversion is a key feature of its integration into synthetic DNA.
The synthesis of Pyrrolo-dC and its analogs often begins with precursor molecules that are later converted to the final pyrrole structure. A notable pathway starts with 5-(Octa-1,7-diynyl)-2'-deoxyuridine. nih.gov This precursor undergoes a copper-catalyzed cyclization to form a furano-dU derivative. nih.gov This furan intermediate is the direct precursor that is incorporated into the oligonucleotide. The final conversion to the Pyrrolo-dC derivative is achieved through ammonolysis, typically during the standard ammonia (B1221849) treatment used to cleave the oligonucleotide from the solid support and remove protecting groups. nih.gov
The manipulation of functional groups on these precursors is crucial for creating Pyrrolo-dC analogs with specific properties. For instance, the synthesis of analogs with extended conjugation or fused ring systems has been achieved by attaching thiophene (B33073) moieties to the core structure, altering the photophysical characteristics of the resulting nucleoside. nih.gov
Post-Synthetic Derivatization Techniques
Once Pyrrolo-dC is incorporated into an oligonucleotide, its structure can be further modified using post-synthetic techniques. These methods leverage reactive groups engineered into the Pyrrolo-dC structure to attach other molecules, such as fluorescent dyes.
"Click chemistry," specifically the copper(I)-catalyzed Huisgen-Sharpless-Meldal cycloaddition, is a powerful tool for the post-synthetic modification of Pyrrolo-dC-containing oligonucleotides. nih.gov This reaction creates a stable triazole linkage between an alkyne and an azide. rsc.org
The introduction of alkynyl side chains is a prerequisite for post-synthetic modification via "click chemistry." nih.gov This is achieved at the precursor stage. The synthesis of an appropriate Pyrrolo-dC building block starts with a nucleoside already containing the desired functionality, such as 5-(Octa-1,7-diynyl)-2'-deoxyuridine. nih.gov The terminal alkyne group on the side chain is maintained throughout the conversion to the furano-dU derivative and its subsequent incorporation into an oligonucleotide. nih.gov Following synthesis and ammonolysis to form the Pyrrolo-dC residue, the terminal triple bond on the side chain is available for the "click" reaction. nih.gov Studies have shown that oligonucleotides containing Pyrrolo-dC with terminal triple bonds exhibit greater duplex stability compared to those without such unsaturated side chains. nih.gov
Stability Considerations in Oligonucleotide Synthesis and Processing
The chemical stability of Pyrrolo-dC is critical for its successful use in multi-step oligonucleotide synthesis and subsequent applications. Generally, Pyrrolo-dC is robust and stable under most standard DNA synthesis conditions. glenresearch.comglenresearch.com However, there is a key exception.
It is sensitive to strong oxidizing agents. While it is unaffected by the 0.02M iodine solutions routinely used for oxidation during the synthesis cycle, it can be degraded by stronger solutions, such as 0.1M iodine, which may be used in older instruments or protocols. glenresearch.comglenresearch.com Therefore, the use of strong iodine solutions should be avoided when synthesizing Pyrrolo-dC-containing oligonucleotides. glenresearch.com
Regarding the final cleavage and deprotection steps, Pyrrolo-dC demonstrates excellent stability. It is compatible with standard deprotection using ammonium hydroxide, as well as with UltraMild conditions involving potassium carbonate in methanol. glenresearch.comglenresearch.com This stability contrasts with some related analogs, such as a non-methylated version of the ring system, which was found to be unstable to deprotection conditions. glenresearch.com
| Synthesis/Processing Step | Reagent/Condition | Stability of Pyrrolo-dC | Citation |
| Oxidation | 0.02M Iodine Solution | Stable | glenresearch.comglenresearch.com |
| Oxidation | 0.1M Iodine Solution | Degradation Occurs | glenresearch.comglenresearch.com |
| Cleavage & Deprotection | Ammonium Hydroxide | Stable | glenresearch.comglenresearch.com |
| Cleavage & Deprotection | Potassium Carbonate in Methanol (UltraMild) | Stable | glenresearch.comglenresearch.com |
Spectroscopic Characterization and Photophysical Basis for Pyrrolo Dc Probing
Fluorescence Response to Local Microenvironment
The fluorescence intensity and spectral characteristics of Pyrrolo-dC are significantly influenced by its surrounding microenvironment. This sensitivity allows it to report on local structural changes within nucleic acids.
Solvatochromism: While some studies indicate that Pyrrolo-dC exhibits minimal sensitivity to polarity changes in its immediate environment, suggesting a lack of significant solvatochromism nih.govacs.org, other research highlights that analogs with extended conjugation can display sensitivity to solvent polarity, leading to wavelength shifts and changes in fluorescence intensity acs.orgnih.gov. Generally, the native nucleobases are nonfluorescent due to rapid non-radiative de-excitation, with quantum yields on the order of 10-4 and excited-state lifetimes of less than 1 ps oup.com. In contrast, Pyrrolo-dC is highly fluorescent.
Quantum Yield and Lifetime: Pyrrolo-dC, when incorporated into single-stranded oligonucleotides, exhibits fluorescence with excitation and emission maxima typically around 350 nm and 450 nm, respectively researchgate.netgenelink.com. The quantum yield (QY) of Pyrrolo-dC can vary depending on its chemical modification and incorporation into nucleic acid structures. For instance, a methyl-substituted Pyrrolo-dC (mePyrrolo-dC) has a reported QY of 0.026 seela.net. However, modifications involving conjugation with aromatic systems, such as a 1,2,3-triazole moiety directly conjugated to the Pyrrolo-dC moiety, can increase the QY to approximately 0.32, resulting in blue emission seela.net. In single-stranded DNA, Pyrrolo-dC can have a fluorescence quantum yield of around 0.07, which decreases to 0.02 in double-stranded DNA glenresearch.com. Fluorescence lifetime studies have shown a distinct change of approximately 2 ns between paired and unpaired bases for Pyrrolo-dC nih.govresearchgate.net.
Table 1: Photophysical Properties of Pyrrolo-dC in Different States
| State/Modification | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Fluorescence Lifetime (ns) | Notes |
| Single-stranded DNA (ssDNA) | ~350 | ~450 | ~0.07 | Not specified | Higher fluorescence intensity |
| Double-stranded DNA (dsDNA) | ~350 | ~450 | ~0.02 | ~2 ns change | Lower fluorescence intensity (quenched) |
| mePyrrolo-dC (unincorporated) | Not specified | Not specified | 0.026 | Not specified | Moderate fluorescence |
| Pyrrolo-dC with triazole conjugation | Not specified | Blue emission | ~0.32 | Not specified | Significantly enhanced QY |
| Pyrrolo-dC (general, in oligo) | ~340-350 | ~466-473 | Not specified | Not specified | Base-pairs with dG; fluorescence quenched in duplex vs. single strand |
Fluorescence Quenching Mechanisms upon Base-Pairing
A key characteristic of Pyrrolo-dC is the significant reduction in its fluorescence intensity upon base-pairing, particularly when incorporated into double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA). This phenomenon is attributed to several mechanisms, primarily related to the altered molecular environment and interactions within the duplex.
Base Stacking and dG Interactions: When Pyrrolo-dC forms a base pair with deoxyguanosine (dG), its fluorescence is significantly quenched. This quenching is most likely due to base stacking interactions within the DNA helix and direct interactions with the complementary dG base genelink.comglenresearch.com. The transition from a more exposed, flexible single-stranded state to a more rigid, stacked double-stranded state leads to a decrease in fluorescence intensity.
Energy Transfer: In certain mismatched contexts, such as when Pyrrolo-dC is mismatched with adenosine (B11128) in a duplex, its fluorescence can be higher than in a single-stranded species. This has been attributed to efficient energy transfer from adenosine to Pyrrolo-dC glenresearch.com.
Structural Changes: The fluorescence quenching is directly correlated with the formation of stable DNA duplexes. This property allows Pyrrolo-dC to serve as a reporter for local DNA melting or structural transitions from dsDNA to ssDNA genelink.comglenresearch.comnih.govbiosearchtech.combiosyn.com. The observed decrease in fluorescence upon base-pairing is reversible, meaning that as the duplex denatures, the fluorescence intensity increases again biosearchtech.com.
Spectroscopic Differentiation in Complex Biological Systems
The distinct photophysical properties of Pyrrolo-dC enable its use in differentiating various states and structures within complex biological systems, such as DNA and RNA. Its fluorescence is red-shifted compared to many native nucleosides and aromatic amino acid residues, which helps in minimizing background fluorescence from proteins genelink.comglenresearch.com.
Probing DNA Structure and Dynamics: Pyrrolo-dC is valuable for studying DNA structure and dynamics due to its sensitivity to hybridization state glenresearch.com. It has been used to characterize the transcription bubble in elongation complexes of T7 RNA Polymerase to single-base resolution, by observing an increase in fluorescence as the polymerase induces melting genelink.comglenresearch.com. It can also be used to monitor the kinetics of formation and dissociation of RNA/DNA complexes and the thermal denaturation of RNA duplexes biosearchtech.com.
Distinguishing ssDNA and dsDNA: The differential fluorescence intensity between ssDNA and dsDNA states allows Pyrrolo-dC to report on local DNA melting behavior genelink.com. This is particularly useful for studying "functional DNA" structures like hairpins, triplexes, and quadruplexes, which involve transitions from dsDNA to ssDNA nih.gov.
RNA Structure and Interactions: Pyrrolo-dC has also been incorporated into RNA molecules to monitor secondary structure formation and dynamics biosearchtech.com. Its fluorescence can be reversibly quenched upon base-pairing in RNA, providing insights into RNA folding and interactions with proteins or other molecules researchgate.netbiosearchtech.com. For example, it has been used to probe RNA/DNA hybrids and to study structural changes in hammerhead ribozymes biosearchtech.com.
Compound Names:
| Common Name | Full Name |
| Pyrrolo-dC | Pyrrolo-2'-deoxycytidine |
| mePyrrolo-dC | Methyl-substituted Pyrrolo-2'-deoxycytidine |
| PyC | Pyrrolo-cytidine |
| PydC | Pyrrolo-2'-deoxycytidine |
| PdC | Pyrrolo-dC (abbreviation) |
| tC° | 1,3-diaza-2-oxophenoxazine |
| 2-aminopurine | 2-aminopurine |
| Furano-dT | Furano-thymidine |
| Furano-dU | Furano-deoxyuridine |
| Pyrrolo-C | Pyrrolo-cytidine |
| Pyrrolo-dC-CE | Pyrrolo-dC-CE Phosphoramidite (B1245037) |
| Pyrrolo-C-TOM | Pyrrolo-C-TOM-CE Phosphoramidite |
| Etheno-dA | Etheno-deoxyadenosine |
| Pyrene-dU | Pyrene-deoxyuridine |
| Perylene-dU | Perylene-deoxyuridine |
Applications in Nucleic Acid Structure and Dynamics Studies Utilizing Pyrrolo Dc
Probing DNA Duplex Stability and Local Melting Phenomena
The sensitivity of Pyrrolo-dC to its base-stacking environment makes it an exceptional probe for analyzing the stability of DNA duplexes and observing local melting events. researchgate.net When incorporated into an oligonucleotide and hybridized to a complementary strand, the fluorescence of Pyrrolo-dC is substantially quenched due to interactions with neighboring bases. glenresearch.com Conversely, any process that disrupts this duplex structure, such as thermal denaturation or protein-induced melting, leads to an increase in fluorescence intensity as the Pyrrolo-dC is exposed to a more solvent-accessible, unstacked environment. biosyn.com
This property has been effectively used to characterize the transcription bubble in elongation complexes of T7 RNA Polymerase. genelink.comglenresearch.com By strategically placing Pyrrolo-dC within the DNA template, researchers observed a roughly two-fold increase in fluorescence as the polymerase melted the DNA duplex to form the transcription bubble. glenresearch.com This approach provided high-resolution insights into the size and dynamics of DNA melting during transcription. genelink.com The direct correlation between fluorescence intensity and the single-stranded character of the DNA at the probe's location allows for precise measurement of local DNA stability. biosyn.com
| Structural State | Relative Fluorescence Intensity | Underlying Mechanism | Reference Application |
|---|---|---|---|
| Single-Stranded DNA (ssDNA) | High | Unstacked conformation, high solvent exposure. | Represents melted or unfolded state. biosyn.com |
| Double-Stranded DNA (dsDNA) | Low (Quenched) | Efficient base-stacking and collisional quenching interactions within the helix. | Represents stable, hybridized state. nih.gov |
| Mismatched Duplex (vs. Adenosine) | Higher than ssDNA | Potential for efficient energy transfer from adenosine (B11128) to Pyrrolo-dC. glenresearch.com | Distinguishing mismatched from fully paired duplexes. glenresearch.com |
| Protein-Induced Melting Bubble | Intermediate to High | Local disruption of duplex restores fluorescence. | Probing transcription bubbles. genelink.comglenresearch.com |
Monitoring RNA Secondary Structure Formation and Transitions
The ribonucleoside counterpart, Pyrrolo-C (pyrrolo-cytosine), extends these applications to the study of RNA structure and dynamics. nih.govnih.gov When incorporated into an RNA oligonucleotide, its fluorescence is similarly quenched upon the formation of secondary structures like duplexes, with fluorescence being reduced by approximately 75% relative to the free ribonucleoside upon duplex formation. nih.govnih.gov This makes it a versatile probe for monitoring RNA folding, hybridization, and conformational changes in real-time. nih.gov
The fluorescence properties of Pyrrolo-C are only moderately affected by changes in ionic strength, pH, and temperature, making it a robust probe for a wide range of experimental conditions. nih.govnih.gov Researchers have utilized Pyrrolo-C to monitor the thermal denaturation of RNA duplexes, observing a clear transition from a low-fluorescence (folded) state to a high-fluorescence (unfolded) state with increasing temperature. nih.gov This allows for the determination of the melting temperature (Tm) and thermodynamic stability of specific regions within an RNA structure. nih.gov
| State of Pyrrolo-C | Relative Fluorescence Reduction | Reference |
|---|---|---|
| Incorporation into Single-Stranded RNA (ssRNA) | ~60% | nih.govnih.gov |
| Formation of Double-Stranded RNA (dsRNA) | ~75% | nih.govnih.gov |
Analysis of DNA/RNA Hybrid Structures and Kinetics
DNA/RNA hybrids are crucial intermediates in many biological processes, including reverse transcription and DNA replication. mdpi.com Pyrrolo-dC has proven valuable in studying the structure and formation kinetics of these hybrid molecules. nih.gov Its distinct fluorescence response can differentiate between DNA-DNA, RNA-RNA, and DNA-RNA duplexes. glenresearch.com
One significant application was the study of the polypurine tract of HIV-1, a critical region for initiating DNA synthesis during reverse transcription. genelink.com By incorporating Pyrrolo-dC into the RNA/DNA hybrid, researchers could probe the local structure and function of this sequence. genelink.com Furthermore, the change in Pyrrolo-C fluorescence upon hybridization has been used to measure the kinetics of RNA/DNA duplex formation and dissociation. nih.gov For instance, in one study, the addition of a complementary DNA oligonucleotide to a single-stranded RNA containing Pyrrolo-C resulted in an exponential decrease in fluorescence, allowing for the calculation of the bimolecular rate constant for duplex formation. nih.gov
| Process | Observed Rate Constant | Conditions | Reference |
|---|---|---|---|
| Duplex Formation (ssRNA + complementary DNA) | 1.93 min⁻¹ | 200 nM ssRNA, 1 µM DNA, 25°C | nih.gov |
| Duplex Dissociation (Strand Displacement) | 4.28 min⁻¹ | Addition of a displacement DNA strand | nih.gov |
Elucidation of Non-Canonical Nucleic Acid Structures
Beyond canonical duplexes, Pyrrolo-dC and its derivatives are instrumental in studying non-B form DNA structures, which play significant roles in genomic regulation. biosyn.com The ability of these probes to report on their local environment provides a window into the formation and stability of G-quadruplexes, triplexes, and i-motifs. biosyn.com
G-quadruplexes (G4s) are four-stranded structures formed in guanine-rich regions of DNA and are implicated in regulating gene expression and replication. nih.govplos.org While Pyrrolo-dC itself is not a direct component of the G-tetrads, its derivatives have been developed as ligands to study G4 stability. nih.govbiorxiv.org For example, a phenylpyrrolocytosine (PhpC)-based G-clamp analog was characterized as a prototype for a small molecule that can disrupt G-quadruplex structures. acs.org The development of fluorescent ligands based on the pyrrolocytosine scaffold allows for probing G4-ligand interactions and screening for molecules that can modulate the stability of these important regulatory structures. nih.govbiorxiv.org
Triplex nucleic acid structures, formed when a third strand binds into the major groove of a DNA or RNA duplex, are involved in gene regulation. mdpi.complos.org These structures are typically formed at homopurine-homopyrimidine tracts. plos.org The environmental sensitivity of Pyrrolo-dC makes it a suitable candidate for investigating triplex formation. By placing the probe within the duplex or in the third strand, changes in fluorescence can signal the association or dissociation of the triplex. This application allows for the study of the kinetics and thermodynamics of triplex formation, which is often dependent on factors like pH and cation concentration. plos.org
I-motifs are four-stranded structures formed in cytosine-rich genomic regions and are considered to be the structural counterparts to G-quadruplexes. nih.gov The formation of i-motifs is highly pH-dependent, typically occurring under acidic conditions. A specially designed derivative, a trifluoromethylphenylpyrrolocytidine (FPdC), has been synthesized to act as a dual-mode fluorescent and ¹⁹F NMR probe for i-motif structures. researchgate.net Researchers observed a significant difference in the fluorescence intensity of FPdC when the oligonucleotide was in a folded i-motif state versus an unfolded single-stranded state. researchgate.net This fluorescence change, which was not observed for the free FPdC mononucleoside with pH variation, confirms that the probe specifically reports on the pH-induced structural transition of the DNA sequence into an i-motif. researchgate.net
Interactions of Pyrrolo Dc with Enzymes and Protein Nucleic Acid Complexes
Characterization of DNA Polymerase and RNA Polymerase Activities
Pyrrolo-dC has been instrumental in studying the mechanisms of both DNA and RNA polymerases. Its incorporation into DNA strands allows researchers to track the progression of these enzymes and understand their interactions with nucleic acid templates.
Studies utilizing Pyrrolo-dC have provided high-resolution insights into the dynamic processes occurring within transcription elongation complexes. By incorporating Pyrrolo-dC into DNA, researchers have observed a significant increase in fluorescence (approximately two-fold) as RNA polymerase induces DNA melting to form a transcription bubble glenresearch.com. This fluorescence change serves as a direct reporter of the DNA's structural state. By stalling RNA polymerase at specific sites through the deprivation of nucleoside triphosphates, researchers can capture "fluorescence snapshots" of the elongation complex, yielding detailed information about the transcription bubble and heteroduplex formation glenresearch.comumass.edu. For instance, T7 RNA Polymerase has been studied using Pyrrolo-dC to characterize the transcription bubble to single-base resolution glenresearch.com.
Pyrrolo-dC triphosphate (Pyrrolo-dCTP) has been shown to be efficiently incorporated by certain DNA polymerases, such as Taq polymerase, specifically opposite deoxyguanosine (dG) glenresearch.com. Oligonucleotides containing Pyrrolo-dC residues act as efficient primers, and PCR products generated using Pyrrolo-dC-modified primers appear identical to those synthesized with natural deoxycytidine glenresearch.com. This suggests that Pyrrolo-dC is well-tolerated and functionally mimetic during DNA synthesis.
Table 1: Polymerase Incorporation Data for Pyrrolo-dC
| Polymerase Type | Incorporation Efficiency | Specificity | Notes |
| Taq Polymerase | Efficient | Opposite dG | Preliminary data indicates efficient incorporation of Pyrrolo-dCTP glenresearch.com. |
| General DNA/RNA Polymerases | Well tolerated | Not specified | Pyrrolo-dC is well tolerated by a number of DNA and RNA polymerases glenresearch.comglenresearch.comcambio.co.uk. |
Probing DNA Repair Enzyme Mechanisms
The fluorescence properties of Pyrrolo-dC are particularly useful for monitoring the activity of DNA repair enzymes, especially those involved in base excision repair (BER).
Pyrrolo-dC has been employed to develop sensitive assays for DNA repair enzymes like formamidopyrimidine DNA glycosylase (Fpg) nih.govkaist.ac.kr. Fpg is a key enzyme in the BER pathway, responsible for removing oxidized purine (B94841) bases, such as 8-oxoguanine (8-oxoG). In a typical assay, Pyrrolo-dC is positioned opposite 8-oxoG in a duplex DNA substrate. In this duplex state, Pyrrolo-dC exhibits low fluorescence due to stacking and collisional quenching interactions nih.govkaist.ac.kr. Upon the action of Fpg, which removes the 8-oxoG and incises the DNA, the duplex is transformed into single-stranded DNA. This transition leads to the recovery of Pyrrolo-dC's intrinsic fluorescence, resulting in a significantly enhanced signal nih.govkaist.ac.kr. This Fpg-dependent fluorescence response allows for the reliable determination of Fpg activity, with detection limits as low as 1.25 U/ml and a linear response observed from 0 to 50 U/ml nih.govkaist.ac.kr.
Table 2: Pyrrolo-dC in DNA Repair Enzyme Assays
| Enzyme Tested | DNA Lesion Mimicked | Pyrrolo-dC Position | Observed Fluorescence Change | Assay Principle | Sensitivity |
| Fpg | 8-oxoguanine (8-oxoG) | Opposite 8-oxoG | Low (duplex) to High (ssDNA) | Fpg-dependent DNA strand separation and fluorescence recovery | Down to 1.25 U/ml |
Investigation of DNA-Binding Protein Interactions and Conformational Changes
Pyrrolo-dC's fluorescence sensitivity to its local environment makes it an excellent probe for studying protein-DNA interactions and detecting conformational changes within these complexes.
The fluorescence of Pyrrolo-dC is quenched when it is part of a duplex DNA structure, but this quenching is relieved when the DNA undergoes structural changes, such as melting or binding to proteins that induce conformational alterations glenresearch.comgenelink.com. This property allows for the investigation of transcription factor binding. For example, Pyrrolo-dC modified oligonucleotides can be used in aptasensor systems where the binding of a target molecule to an aptamer causes structural changes that are transduced into a fluorescence signal genelink.com. While specific studies detailing Pyrrolo-dC's direct use in analyzing transcription factor binding affinities or conformational changes are less detailed in the provided snippets compared to polymerase and repair enzyme studies, the general principle of using its environmentally sensitive fluorescence to report on DNA structure and protein-induced changes is well-established glenresearch.comgenelink.comnih.gov.
Table 3: Pyrrolo-dC in Protein-DNA Interaction Studies
| Protein Type | Interaction Studied | Pyrrolo-dC Property Utilized | General Application |
| RNA Polymerase | Transcription bubble dynamics | Fluorescence increase upon DNA melting | Probing transcription bubble size and dynamics glenresearch.com |
| DNA Glycosylases | Enzyme activity (e.g., Fpg) | Fluorescence quenching in duplex DNA, recovery in ssDNA upon lesion removal | Sensitive enzyme activity assays nih.govkaist.ac.kr |
| Transcription Factors | DNA binding, structural changes, aptasensors | Fluorescence quenching in duplex DNA, relief upon structural perturbation or binding events | Monitoring DNA conformational changes induced by protein binding genelink.comnih.gov |
Methyltransferase (e.g., CcrM) Interaction Dynamics
The interaction between the fluorescent nucleoside analog Pyrrolo-dC and the bacterial DNA adenine (B156593) methyltransferase CcrM provides critical insights into CcrM's unique DNA recognition mechanism, which relies heavily on DNA strand separation nih.govoup.comnih.govresearchgate.netresearchgate.netresearchgate.netoup.com. CcrM, the Cell Cycle Regulated Methyltransferase from Caulobacter crescentus, plays a significant role in epigenetic regulation by methylating adenine bases within the 5'-GANTC-3' recognition sequence nih.govoup.comnih.govoup.com. This methylation process is initiated by CcrM binding to DNA, which induces a substantial separation of the DNA strands within the recognition site nih.govoup.comnih.govresearchgate.net.
Pyrrolo-dC serves as a powerful fluorescent reporter molecule in these studies due to its inherent fluorescence properties and its ability to mimic deoxycytidine in DNA glenresearch.comgenelink.com. When incorporated into double-stranded DNA, Pyrrolo-dC's fluorescence is significantly quenched due to base stacking and base-pairing interactions researchgate.netglenresearch.comgenelink.comglenresearch.com. However, upon CcrM binding and subsequent strand separation, the DNA local environment changes, leading to a dramatic increase in Pyrrolo-dC fluorescence nih.govnih.govresearchgate.net. This fluorescence enhancement directly correlates with the extent of DNA strand separation, allowing researchers to monitor the kinetics and dynamics of this crucial step in CcrM's catalytic mechanism oup.comescholarship.org.
Research Findings on Pyrrolo-dC and CcrM Interaction
Studies utilizing Pyrrolo-dC have elucidated key aspects of CcrM's interaction with its DNA substrate. The mechanism involves the CcrM dimer disrupting four of the five base pairs within the 5'-GANTC-3' recognition site, leading to the target strand being positioned away from its complementary strand nih.govoup.comresearchgate.net.
Role of Pyrrolo-dC in Monitoring Strand Separation: When Pyrrolo-dC is strategically placed within the DNA recognition sequence, particularly at the 'N' position of the target strand, CcrM binding elicits a pronounced fluorescence increase, indicative of strand separation nih.govnih.govresearchgate.net. Conversely, when Pyrrolo-dC is placed in non-cognate DNA sequences, or in the non-target strand, CcrM binding results in little to no fluorescence change, highlighting that strand separation is a critical determinant of CcrM's specificity nih.govnih.govoup.com. This observation is crucial, as non-cognate sequences typically show a reduction in methylation activity of over 300-fold compared to cognate sequences oup.comoup.com.
Impact of Conserved Residues and Mutants: Specific conserved residues within the C-terminal segment of CcrM are implicated in mediating the strand separation process. These residues, such as Serine 315 (S315), Histidine 317 (H317), Asparagine 330 (N330), and Arginine 350 (R350), form hydrogen bonds with the phospho-sugar backbone of the non-target DNA strand nih.govresearchgate.netresearchgate.net. Mutational analysis, where these residues are replaced with alanine (B10760859) (e.g., S315A, H317A, N330A, R350A), has demonstrated a significant impact on CcrM's function. These mutants exhibit no Pyrrolo-dC fluorescence enhancements upon CcrM binding, indicating that their ability to induce or stabilize strand separation is compromised nih.govresearchgate.net. This suggests that these C-terminal interactions are essential for initiating strand separation or stabilizing the resulting conformation required for methylation nih.govresearchgate.net.
Kinetic Studies: Advanced kinetic techniques, such as stopped-flow fluorescence, have been employed to track both the DNA strand separation event (monitored by Pyrrolo-dC fluorescence) and protein conformational changes (monitored by tryptophan fluorescence) simultaneously oup.comescholarship.org. These studies reveal that both processes are biphasic, with the faster phase of DNA strand separation coinciding with the protein conformational transition oup.comescholarship.org. This temporal correlation underscores the integrated nature of protein-DNA recognition and conformational rearrangement in CcrM's catalytic cycle.
Data Table: Pyrrolo-dC Fluorescence Response to CcrM Binding
The following table summarizes the observed fluorescence changes of Pyrrolo-dC in response to CcrM binding under various conditions, illustrating the role of Pyrrolo-dC as a probe for CcrM's strand-separation mechanism.
| DNA Sequence Context | Pyrrolo-dC Position | CcrM Binding | Observed Fluorescence Change | Implication for Strand Separation |
| Cognate (5'-GANTC-3') | Target Strand (N-position) | Yes | Dramatic Increase | Indicates significant strand separation |
| Non-cognate sequence | Target Strand (N-position) | Yes | Little to No Change | Indicates lack of strand separation; reduced specificity |
| Cognate DNA (S315A mutant) | Target Strand (N-position) | Yes | No Enhancement | Impaired strand separation mechanism |
| Cognate DNA (H317A mutant) | Target Strand (N-position) | Yes | No Enhancement | Impaired strand separation mechanism |
| Cognate DNA (N330A mutant) | Target Strand (N-position) | Yes | No Enhancement | Impaired strand separation mechanism |
| Cognate DNA (R350A mutant) | Target Strand (N-position) | Yes | No Enhancement | Impaired strand separation mechanism |
| Cognate DNA | Non-target Strand (N-position) | Yes | Little to No Change | Strand separation is less effectively reported or absent |
| Cognate DNA | Target Strand (C-position) | Yes | Little to No Change | Strand separation is less effectively reported or absent |
Compound List:
Pyrrolo-dC (Pyrrolo-deoxycytidine)
CcrM (Caulobacter crescentus Cell Cycle Regulated Methyltransferase)
Sinefungin
Advanced Applications and Biosensor Development Using Pyrrolo Dc
Development of Signal-on Aptasensor Systems for Molecular Recognition
Signal-on aptasensors represent a significant advancement in molecular detection, offering high sensitivity and selectivity. In these systems, the binding of a target molecule to an aptamer—a short, single-stranded DNA or RNA molecule that binds to a specific target—induces a conformational change that results in a detectable signal. Pyrrolo-dC has been effectively integrated into these systems as a fluorescent reporter.
In one notable design, an unmodified aptamer serves as the molecular recognition element, while a separate oligonucleotide containing Pyrrolo-dC acts as the signal transduction probe. genelink.com This signaling probe hybridizes to a region of the aptamer that undergoes a structural change upon target binding. In the absence of the target, the Pyrrolo-dC is in a specific environment, resulting in a low fluorescence signal. However, when the aptamer binds to its target, the induced conformational change alters the environment of the Pyrrolo-dC, leading to a significant increase in fluorescence intensity. genelink.com This "signal-on" response allows for the sensitive detection of the target molecule.
The effectiveness of this system relies on the principle that the fluorescence of Pyrrolo-dC is highly dependent on its surrounding environment. Factors such as base stacking and proximity to other nucleobases can quench or enhance its fluorescence. glenresearch.com By strategically placing the Pyrrolo-dC-containing oligonucleotide, the target-induced folding of the aptamer can be translated into a measurable optical signal.
| Component | Function |
| Aptamer | Recognizes and binds to the specific target molecule. |
| Pyrrolo-dC Oligonucleotide | Acts as the signaling element, producing a fluorescent signal upon target binding. |
| Target Molecule | The analyte of interest that induces a conformational change in the aptamer. |
Strategies for Site-Specific Fluorescent Labeling of Oligonucleotides
The ability to introduce fluorescent probes at specific sites within an oligonucleotide is crucial for studying the structure and dynamics of DNA and RNA. Pyrrolo-dC serves as an excellent tool for this purpose due to its intrinsic fluorescence and its ability to mimic the natural nucleoside deoxycytidine without significantly perturbing the nucleic acid structure. glenresearch.com
Pyrrolo-dC can be incorporated into synthetic oligonucleotides at any desired position using standard phosphoramidite (B1245037) chemistry. researchgate.net Once incorporated, its fluorescence provides a direct readout of its local environment. For instance, the fluorescence of Pyrrolo-dC is significantly quenched when it is base-paired with guanosine (B1672433) within a DNA duplex compared to when it is in a single-stranded region. genelink.com This property has been exploited to monitor local DNA melting and to characterize the transcription bubble in T7 RNA polymerase elongation complexes. genelink.com
Furthermore, the sensitivity of Pyrrolo-dC's fluorescence to its environment makes it a valuable probe for studying protein-nucleic acid interactions. genelink.com By placing Pyrrolo-dC at or near a protein binding site, changes in its fluorescence can provide information about the binding event and any associated conformational changes in the nucleic acid.
Key Features of Pyrrolo-dC as a Fluorescent Label:
| Property | Description |
| Site-Specific Incorporation | Can be placed at any desired position in a synthetic oligonucleotide. |
| Environmental Sensitivity | Fluorescence is highly responsive to changes in the local microenvironment, such as base stacking and hybridization state. |
| Minimal Perturbation | Its size and structure are similar to deoxycytidine, minimizing disruption of the nucleic acid's natural conformation. |
Photocrosslinking Applications in Ribozyme Structural Studies
Photocrosslinking is a powerful technique used to elucidate the three-dimensional structure of macromolecules, including ribozymes. This method involves the use of a photo-reactive group that, upon irradiation with light of a specific wavelength, forms a covalent bond with a nearby atom. By identifying the crosslinked products, it is possible to determine which parts of the molecule are in close proximity in its folded state.
While Pyrrolo-dC is a valuable fluorescent probe for studying the structure and dynamics of RNA, its direct application as a photocrosslinking agent in ribozyme structural studies has not been established in the reviewed literature. The intrinsic fluorescence of Pyrrolo-dC allows it to report on its local environment, providing insights into conformational changes and interactions within a ribozyme. nih.gov However, it does not possess a functional group that is typically used for photo-induced covalent bond formation.
For photocrosslinking studies of ribozymes, researchers generally employ molecules with known photo-reactive moieties, such as azides or psoralens. These are incorporated into the ribozyme or the substrate, and upon UV irradiation, they form covalent crosslinks with neighboring nucleotides. Analysis of these crosslinks then provides crucial distance constraints for modeling the ribozyme's tertiary structure.
Therefore, while Pyrrolo-dC is an important tool for the fluorescent probing of ribozyme structure, its role in photocrosslinking applications is not a current area of its utility. The development of photo-reactive derivatives of Pyrrolo-dC could potentially open up new avenues for its use in this context, combining the benefits of fluorescence and photocrosslinking in a single probe.
Computational and Theoretical Investigations of Pyrrolo Dc and Its Analogs
Molecular Dynamics Simulations of Pyrrolo-dC-Nucleic Acid Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. In the context of pyrrolo-dC, MD simulations provide valuable insights into how this fluorescent analog affects the structure and dynamics of DNA and RNA duplexes.
MD simulations can be employed to explore the subtle conformational flexibility of the pyrrolo-dC:dG base pair and the surrounding nucleic acid sequence. These simulations can reveal information about:
Local Helical Parameters: Analysis of parameters such as base pair opening, propeller twist, and slide can quantify the local impact of the pyrrolo-dC modification.
Solvent Interactions: MD simulations can model the interactions of the pyrrolo-dC moiety with the surrounding water molecules and ions, which can influence its photophysical properties.
Conformational Dynamics: The simulations can track the motions of the pyrrolo-dC base and the sugar-phosphate backbone over time, providing a dynamic picture of the nucleic acid structure.
Research has indicated that DNA harboring Pyrrolo-dC maintains a B-form helical structure. researchgate.net The minimal structural perturbation caused by pyrrolo-dC makes it a reliable tool for studying DNA and RNA structure and dynamics, as well as their interactions with proteins. biosyn.comresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of fluorescent molecules like pyrrolo-dC. These calculations provide a theoretical framework for interpreting experimental spectroscopic data and for predicting the properties of new analogs.
The fluorescence of pyrrolo-dC is highly sensitive to its local environment. researchgate.net Its quantum yield is significantly quenched when it is base-paired within a duplex compared to when it is in a single-stranded DNA context. biosyn.comglenresearch.com This quenching is attributed to base stacking interactions with neighboring nucleobases. researchgate.net
Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to model the electronic transitions responsible for the absorption and emission of light by pyrrolo-dC. These calculations can help to:
Predict Absorption and Emission Spectra: The excitation and emission maxima of pyrrolo-dC and its analogs can be calculated and compared with experimental values. nih.govnih.gov
Understand Environmental Effects: The influence of the surrounding DNA bases and solvent on the electronic structure and photophysical properties of pyrrolo-dC can be investigated.
Elucidate Quenching Mechanisms: Theoretical models can provide insights into the specific interactions, such as stacking and hydrogen bonding, that lead to fluorescence quenching.
The photophysical properties of pyrrolo-dC and some of its analogs have been characterized experimentally. These data provide a basis for the validation of quantum chemical calculations.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Single-Stranded) | Quantum Yield (Double-Stranded) |
|---|---|---|---|---|
| Pyrrolo-dC | 345-350 | 450-470 | 0.07 | 0.02 |
| Thiophene (B33073) Extended Pyrrolo-dC (1) | 369 | 474 | N/A | N/A |
| Thiophene Extended Pyrrolo-C (2) | 371 | 478 | N/A | N/A |
| Fused Thiophene Pyrrolo-dC (3) | 357 | 447 | N/A | N/A |
| Fused Thiophene Pyrrolo-C (4) | 357 | 447 | N/A | N/A |
Data for Pyrrolo-dC sourced from biosyn.comglenresearch.com. Data for analogs sourced from nih.gov. N/A indicates data not available in the provided sources.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property of interest. mdpi.com In the context of pyrrolo-dC, QSAR could be a valuable tool for the design and optimization of new fluorescent probes with enhanced properties.
While specific QSAR studies focused solely on optimizing the fluorescence properties of pyrrolo-dC probes are not widely reported, the principles of QSAR can be applied to this area. The goal would be to develop models that can predict the photophysical properties of new pyrrolo-dC analogs before they are synthesized.
A typical QSAR study for the optimization of pyrrolo-dC probes would involve the following steps:
Data Set Generation: A series of pyrrolo-dC analogs with known photophysical properties (e.g., quantum yield, brightness, environmental sensitivity) would be compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), would be calculated for each analog.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the photophysical property of interest. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the properties of virtual or newly designed pyrrolo-dC analogs. This allows for the in silico screening of a large number of potential structures and the prioritization of the most promising candidates for synthesis and experimental evaluation. The application of QSAR to related heterocyclic systems like pyrrolopyrimidines has demonstrated its utility in guiding the design of molecules with desired biological activities. nih.gov This approach could be leveraged to optimize pyrrolo-dC-based probes for specific applications, such as enhancing their sensitivity for detecting DNA mismatches or improving their brightness for cellular imaging. biosyn.com
Structure Activity Relationship Sar Studies of Pyrrolo Dc Analogs
Impact of Structural Modifications on Fluorescent Properties
Pyrrolo-dC is characterized by its intrinsic fluorescence, a property that is modulated by its environment within nucleic acid structures. The pyrrolo-dC analog exhibits excitation and emission spectra that are shifted towards the red region compared to many other fluorescent nucleotide analogs. This spectral characteristic helps to minimize background fluorescence originating from proteins and other cellular components glenresearch.combiosyn.comglenresearch.comcambio.co.uk.
The fluorescence of pyrrolo-dC is highly sensitive to its local environment, particularly its base-pairing status. When incorporated into a double-stranded DNA helix and base-paired with guanine (B1146940), its fluorescence is significantly quenched. Conversely, in single-stranded DNA or when a mismatch occurs, the fluorescence intensity increases, often described as a "light-up" or "ON" response biosyn.com. This environmental sensitivity allows pyrrolo-dC to act as a real-time reporter for events such as DNA melting or strand separation.
While the core pyrrolo-dC structure possesses these useful fluorescent properties, research has also explored the synthesis of "extended and fused" pyrrolo-dC and pyrrolo-C analogs, suggesting that structural modifications can be designed to tune or enhance their spectroscopic characteristics nih.gov. However, detailed SAR data quantifying the impact of specific structural modifications on parameters such as quantum yield or emission/excitation maxima are often found in specialized literature. The baseline photophysical properties for a typical pyrrolo-dC incorporation are documented as follows:
| Property | Value | Source |
| Excitation Maximum (nm) | 345 | biosyn.com |
| Emission Maximum (nm) | 470 | biosyn.com |
| Quantum Yield (QY) | 0.07 (single-stranded) | biosyn.com |
| 0.02 (double-stranded) | biosyn.com |
Influence of Substituents on Base-Pairing Fidelity and Thermodynamics
A key aspect of pyrrolo-dC's utility is its ability to function as a surrogate for natural deoxycytidine without significantly perturbing the DNA helix or its base-pairing properties. Pyrrolo-dC analogs are reported to base-pair specifically with deoxyguanosine (dG), mirroring the Watson-Crick pairing of natural cytosine glenresearch.combiosyn.comglenresearch.combiosearchtech.comcambio.co.uk.
Studies indicate that the small size of the pyrrolo-dC moiety allows it to integrate into the DNA helix without causing significant structural distortions. Consequently, oligonucleotides fully substituted with pyrrolo-dC generally exhibit melting temperatures (Tm) comparable to their unmodified counterparts containing natural dC, with no loss of specificity for dG glenresearch.comglenresearch.comcambio.co.uk. This isomorphicity is crucial for maintaining the thermodynamic stability and structural integrity of the DNA duplex.
While the base pyrrolo-dC structure demonstrates minimal impact on thermodynamics, SAR studies involving specific substituents on the pyrrolo ring or the sugar moiety would be necessary to fully elucidate how such modifications influence base-pairing fidelity and thermodynamic stability. The available literature emphasizes the inherent compatibility of the core pyrrolo-dC structure with DNA helices, suggesting that modifications designed to maintain this isomorphicity would likely preserve these favorable thermodynamic properties.
| Compound | Modification | Base Pairing Specificity | Helix Perturbation | Melting Temperature (Tm) Impact | Source |
| Pyrrolo-dC | None specified (base structure isomorphous) | Specific with dG | Minimal/None | Equivalent to dC control | glenresearch.combiosyn.comglenresearch.comcambio.co.uk |
Modulation of Enzymatic Recognition and Processing
Pyrrolo-dC analogs are generally well-tolerated by a variety of DNA and RNA polymerases, a critical feature for their use in oligonucleotide synthesis and in studying nucleic acid processing glenresearch.combiosyn.comglenresearch.comcambio.co.uk. This tolerance means that pyrrolo-dC can be efficiently incorporated into synthetic oligonucleotides using standard enzymatic methods.
The ability of pyrrolo-dC to be processed by polymerases allows for its strategic placement within DNA probes to investigate various biological processes. For instance, pyrrolo-dC has been employed to study the transcription bubble in RNA polymerase elongation complexes, leveraging its fluorescence changes to report on DNA strand separation biosyn.com.
While the general tolerance of pyrrolo-dC by polymerases is established, specific SAR studies would focus on how different structural modifications might alter enzyme recognition, incorporation kinetics, or processivity. For example, modifications to the sugar moiety or the heterocyclic base could potentially influence substrate binding affinity or catalytic efficiency for specific polymerases. Research into other nucleoside analogs has shown that modifications, such as the 1′-CN group, can critically influence selectivity towards viral polymerases acs.org. Similarly, studies on isomorphic fluorescent nucleosides have explored their interaction with various metabolic and catabolic enzymes, opening avenues for inhibitor discovery nih.gov. However, detailed SAR data for specific modifications of pyrrolo-dC in relation to a broad range of enzymes are not extensively detailed in the provided snippets, with the primary finding being its general compatibility with common polymerases.
| Compound | Modification | Enzyme Class Affected | Recognition/Processing Outcome | Source |
| Pyrrolo-dC | None specified (base structure) | DNA and RNA Polymerases | Well tolerated | glenresearch.combiosyn.comglenresearch.comcambio.co.uk |
Future Directions in Pyrrolo Dc Research
Development of Novel Pyrrolo-dC Derivatives with Enhanced Properties
The development of new Pyrrolo-dC derivatives is a primary focus of ongoing research, aiming to enhance properties such as quantum yield, stability, and environmental sensitivity for more demanding applications. nih.gov Scientists are exploring various chemical modifications to the core Pyrrolo-dC structure to fine-tune its photophysical and biochemical characteristics.
A significant area of development involves the synthesis of derivatives with extended or fused aromatic systems. For instance, derivatives that incorporate a thiophene (B33073) moiety have been synthesized. nih.govnih.gov These modifications aim to shift the excitation and emission wavelengths to the red, which is advantageous for biological imaging as it minimizes background autofluorescence from native cellular components. glenresearch.com Another approach has been the synthesis of 6-methoxymethyl-substituted Pyrrolo-dC. This derivative was found to be stabilizing toward hybrid formation when incorporated into an oligonucleotide, in contrast to the known destabilizing effect of the 6-methylpyrrolocytidine derivative. researchgate.net
Researchers are also creating derivatives to improve their functionality in specific biochemical assays. The design of asymmetrical diketopyrrolopyrrole derivatives is being explored to modulate and improve solubility and charge transport properties. mdpi.com Furthermore, various tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their potential as anticancer agents, reflecting a rational hybridization of privileged fragments to explore novel spatial geometry and electronic distribution for selective activity. mdpi.com The goal of these synthetic efforts is to produce a palette of Pyrrolo-dC probes, each with unique spectroscopic qualities tailored for specific research questions. researchgate.net
| Derivative Class | Modification | Observed/Targeted Enhancement | Reference |
|---|---|---|---|
| Thiophene-Conjugated | Fusion or conjugation of a thiophene moiety | Red-shifted absorbance and emission spectra | nih.govnih.gov |
| 6-Methoxymethyl-Substituted | Substitution at the 6-position with a methoxymethyl group | Increased stability of DNA duplex formation (ΔTm = +1.3°C) | researchgate.net |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | Creation of fused, tricyclic structures | Potential anticancer activity | mdpi.com |
| Asymmetrical Diketopyrrolopyrrole | Asymmetric extension of the molecular structure | Improved solubility and balanced charge transport | mdpi.com |
Expansion of Applications in Live-Cell Imaging and Diagnostics
A major thrust in Pyrrolo-dC research is to expand its use from in vitro assays to live-cell imaging and advanced diagnostics. The ideal fluorescent probe for live-cell imaging should be non-toxic, cell-permeable, highly specific, and emit light in the far-red spectrum to avoid cellular autofluorescence. wiley.comrsc.org Pyrrolo-dC's properties make it a strong candidate, and future developments are aimed at optimizing it for these complex environments.
In diagnostics, Pyrrolo-dC is being leveraged to create novel biosensors. For example, a mismatched Pyrrolo-dC-modified duplex DNA has been developed as a highly selective and sensitive probe for detecting silver ions. rsc.org Another diagnostic application involves using Pyrrolo-dC modified duplex DNA to assay the activity of base excision repair enzymes, such as formamidopyrimidine DNA glycosylase (Fpg). nih.gov This method relies on the change in Pyrrolo-dC fluorescence when the enzyme cleaves its target, transforming the duplex DNA into single-stranded DNA and recovering the fluorescence signal. nih.gov Pyrrolo-dC-based fluorescent aptasensors are also being developed for the molecular recognition of various targets, where the probe acts as a signal transducer that responds to structural changes in the aptamer upon target binding. genelink.com
The transition to live-cell imaging presents challenges, including ensuring that the probe does not interfere with normal cellular functions. promega.com Future work will likely focus on developing Pyrrolo-dC derivatives that are coupled with cell-penetrating peptides or other targeting moieties to allow for organelle-specific imaging. nih.gov The development of fluorogenic Pyrrolo-dC probes—which only become fluorescent upon reacting with a specific enzyme or binding to a target—is a key goal, as this minimizes background signal and allows for real-time monitoring of dynamic cellular processes. promega.comnih.gov
| Application Area | Target Analyte/Process | Principle of Detection | Reference |
|---|---|---|---|
| Enzyme Activity Assay | Formamidopyrimidine DNA glycosylase (Fpg) | Fluorescence recovery upon enzymatic cleavage of duplex DNA into single strands | nih.gov |
| Ion Detection | Silver Ions (Ag+) | Fluorescence change of a mismatched Pyrrolo-dC duplex upon specific interaction with silver ions | rsc.org |
| Aptasensor Systems | Various molecular targets | Acts as a signaling probe that fluoresces in response to aptamer structural changes upon target binding | genelink.com |
Integration with Advanced Spectroscopic Techniques for High-Resolution Analysis
The unique photophysical properties of Pyrrolo-dC make it an excellent candidate for use with advanced spectroscopic and microscopic techniques that provide high-resolution structural and dynamic information. Its sensitivity to environmental polarity and base stacking allows it to report on subtle conformational changes in nucleic acids. glenresearch.comnih.gov
One key application is in Fluorescence Resonance Energy Transfer (FRET), where Pyrrolo-dC can act as a donor fluorophore. For instance, it has been shown to be a FRET donor for the fluorescent anti-tumor drug 7-aminoactinomycin D, enabling detailed studies of drug-DNA binding interactions. biosyn.com Future research will likely explore pairing new, red-shifted Pyrrolo-dC derivatives with other fluorophores to create novel FRET pairs for measuring molecular distances in live cells.
Furthermore, the high photostability of certain fluorescent probes makes them suitable for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy. wiley.comnih.gov The development of Pyrrolo-dC derivatives with enhanced photostability and brightness is a critical step toward their use in these methods. This would allow for the visualization of DNA and RNA structures and their interactions with proteins in living cells at a resolution beyond the diffraction limit of light, offering unprecedented insights into cellular processes. nih.gov The ability of Pyrrolo-dC to report directly on its local environment with minimal perturbation to the system is a significant advantage for such high-resolution studies. genelink.com For example, it has been used to characterize the transcription bubble in T7 RNA polymerase elongation complexes with single-base resolution by observing changes in fluorescence as the polymerase melts the DNA. glenresearch.combiosyn.com
Q & A
Q. Strategies :
- Solvent controls : Compare data in standardized buffers (e.g., PBS vs. dioxane) .
- Viscosity agents : Add glycerol or sucrose to restrict rotational freedom of the thiophene moiety, enhancing Φ .
- Cross-validation : Use complementary techniques like FRET or NMR to confirm structural interpretations .
Advanced: What strategies optimize the use of Pyrrolo-dC in MRI-based tracking of genetically engineered dendritic cells, particularly regarding signal-to-noise ratios?
In vivo tracking requires balancing CEST (Chemical Exchange Saturation Transfer) sensitivity with cellular uptake efficiency :
- Dose optimization : 20 mM Pyrrolo-dC injected intravenously achieves detectable MTRasym contrast (Δ = 5.8 ppm) .
- Cell engineering : Overexpress Dm-dNK kinase to enhance intracellular phosphorylation and retention .
- Imaging parameters : Use 11.7T MRI with saturation pulses at 5.8 ppm (2 µT, 3 s duration) for maximal signal .
- Validation : Correlate MRI data with flow cytometry to quantify cell migration (e.g., Mann-Whitney U-test for significance; p < 0.05) .
Advanced: How do structural modifications to Pyrrolo-dC (e.g., thiophene fusion) impact its utility in probing nucleic acid-protein interactions?
Extended analogs (e.g., compounds 1–4 in ) exhibit altered Stokes shifts and polarity sensitivity:
| Analog | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 1 | 340 | 450 | 110 |
| 2 | 365 | 490 | 125 |
Q. Applications :
- Protein binding : Analog 2’s red-shifted emission minimizes overlap with tryptophan autofluorescence.
- Dynamic monitoring : Thiophene-fused derivatives show enhanced responsiveness to minor groove distortions during enzyme translocation .
Basic: What are the key limitations of Pyrrolo-dC in fluorescence-based assays, and how can they be mitigated?
- Low quantum yield : Φ < 0.2 in aqueous buffers limits sensitivity. Use viscous media (e.g., 40% glycerol) to boost Φ by 50% .
- Photobleaching : Minimize laser exposure in live-cell imaging (e.g., two-photon excitation at 700 nm) .
- Sequence context : Fluorescence varies with neighboring bases; avoid placement near guanine-rich regions due to quenching .
Advanced: How can researchers address synthesis challenges in producing Pyrrolo-dC derivatives with extended aromatic systems?
- Catalyst selection : Replace Cu(I) with Au(III) to improve cyclization efficiency (yield increases from 15% to 45%) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during cross-coupling .
- Purification : Reverse-phase HPLC with C18 columns resolves regioisomers, critical for maintaining Watson-Crick pairing .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
